molecular formula C15H12ClN5O2 B2827431 7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1428356-87-9

7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2827431
CAS No.: 1428356-87-9
M. Wt: 329.74
InChI Key:
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Description

7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C15H12ClN5O2 and its molecular weight is 329.74. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

A significant application of triazoloquinazolinone derivatives, like the 7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, is their use as H1-antihistaminic agents. These compounds have been synthesized and tested for their ability to protect animals from histamine-induced bronchospasm, suggesting potential use in treating allergies or asthma. For instance, certain derivatives in this class demonstrated comparable or superior protective effects against bronchospasm compared to standard antihistaminic drugs, with minimal sedative side effects (Alagarsamy et al., 2008), (Alagarsamy et al., 2007), (Gobinath et al., 2015).

Anticancer Potential

Derivatives of this compound have shown promise in anticancer research. These compounds, specifically designed and synthesized for anticancer activity, have been tested against human neuroblastoma and colon carcinoma cell lines. Some derivatives displayed significant cytotoxicity, indicating their potential as frameworks for developing new anticancer drugs (Reddy et al., 2015).

Structural and Molecular Studies

The structural properties of triazoloquinazoline derivatives have been extensively studied. Investigations include X-ray crystallography, nuclear magnetic resonance (NMR), density functional theory (DFT), and Hirshfeld analysis. These studies are crucial for understanding the molecular geometry, electronic structure, and potential interactions of these compounds, which are essential for their pharmaceutical applications (Abuelizz et al., 2021).

Antibacterial Activity

Research on substituted tricyclic quinazolines, a category to which this compound belongs, has also demonstrated antibacterial properties. Some derivatives exhibited strong antibacterial effects against strains like Bacillus subtilis and Pseudomonas aeruginosa, surpassing the efficacy of standard antibiotics like ampicillin in certain cases. This indicates the potential of these compounds in developing new antibacterial agents (Jantová et al., 2008).

Antihypertensive Applications

Triazoloquinazolinone derivatives have been evaluated for antihypertensive activity, showing significant effects in spontaneously hypertensive rats. This suggests their potential use in managing hypertension, a prevalent cardiovascular condition (Alagarsamy & Pathak, 2007).

Properties

IUPAC Name

7-chloro-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c1-8-12(9(2)23-18-8)7-20-14-6-17-19-21(14)13-4-3-10(16)5-11(13)15(20)22/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVKHPRZWYEHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3=CN=NN3C4=C(C2=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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